(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime
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Overview
Description
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is a chemical compound with the molecular formula C10H21N3O It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the six-membered ring
Preparation Methods
The synthesis of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime typically involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)-propanal with hydroxylamine hydrochloride. The reaction is carried out under mild conditions, usually in the presence of a base such as sodium acetate, to facilitate the formation of the oxime group. The reaction can be summarized as follows:
Starting Material: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal
Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)
Base: Sodium acetate (NaOAc)
Solvent: Typically ethanol or methanol
Reaction Conditions: Mild heating (50-60°C) for several hours
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the oxime can be hydrolyzed back to the corresponding aldehyde and hydroxylamine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives, including their antimicrobial and antiparasitic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The oxime group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime can be compared with other piperazine derivatives, such as:
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal: The parent compound without the oxime group.
4-Methylpiperazine: A simpler piperazine derivative with a single methyl group.
N-Methylpiperazine: Another piperazine derivative with a methyl group on the nitrogen atom.
The uniqueness of this compound lies in the presence of both the piperazine and oxime functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H21N3O and a molecular weight of approximately 199.29 g/mol. Its structure includes a propanal backbone, a dimethyl substitution, and a piperazine moiety, which are critical for its biological interactions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal with hydroxylamine. Controlling reaction conditions is essential for optimizing yields and purity.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this oxime could also possess such activity. For instance, studies on related piperazine derivatives have demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperazine moiety may interact with biological receptors to modulate their activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methylpiperazine | Piperazine ring with methyl group | Commonly used as an intermediate in drug synthesis |
2-Methylpropionaldehyde | Aldehyde functional group | Simpler structure; used in flavoring and fragrances |
4-(Hydroxymethyl)piperidine | Hydroxymethyl substitution on piperidine | Potential for different biological activity due to hydroxymethyl group |
N,N-Dimethylethylenediamine | Ethylenediamine backbone with dimethyl groups | Used in various industrial applications |
The distinct combination of functional groups in this compound may confer unique biological activities not present in these similar compounds.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:
- Anticancer Research : Studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds structurally related to this compound were tested against various cancer cell lines and exhibited significant cytotoxic effects .
- Antimicrobial Studies : Similar compounds have been evaluated for their antimicrobial efficacy against resistant strains like MRSA. These studies highlight the importance of structural modifications in enhancing biological activity .
Properties
CAS No. |
1119452-80-0 |
---|---|
Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3 |
InChI Key |
YRXNIQZGKXJUFH-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
solubility |
not available |
Origin of Product |
United States |
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